molecular formula C18H20N4O4S B12181599 5,6-dimethoxy-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide

5,6-dimethoxy-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide

Cat. No.: B12181599
M. Wt: 388.4 g/mol
InChI Key: FJAUPQNUBBBFQW-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, functionalization of the indole ring, and coupling with the thiadiazole moiety. Common reagents used in these reactions include:

    Indole formation: Fischer indole synthesis using phenylhydrazine and ketones.

    Functionalization: Electrophilic aromatic substitution to introduce methoxy groups.

    Coupling: Amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or biocatalysis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiadiazoline derivatives.

    Substitution: Alkylated or acylated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-1-methylindole-2-carboxamide: Lacks the thiadiazole moiety.

    1-Methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide: Lacks the methoxy groups.

Uniqueness

The presence of both methoxy groups and the thiadiazole moiety in 5,6-dimethoxy-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

5,6-dimethoxy-1-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]indole-2-carboxamide

InChI

InChI=1S/C18H20N4O4S/c1-22-11-9-15(25-3)14(24-2)8-10(11)7-12(22)16(23)19-18-21-20-17(27-18)13-5-4-6-26-13/h7-9,13H,4-6H2,1-3H3,(H,19,21,23)

InChI Key

FJAUPQNUBBBFQW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)NC3=NN=C(S3)C4CCCO4)OC)OC

Origin of Product

United States

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